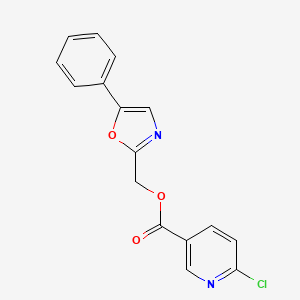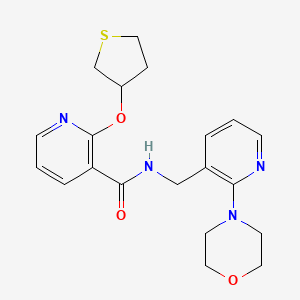
N-((2-morpholinopyridin-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-morpholinopyridin-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide: is a complex organic compound that features a combination of morpholine, pyridine, tetrahydrothiophene, and nicotinamide moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-morpholinopyridin-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multiple steps:
-
Formation of the Pyridine Intermediate: : The initial step involves the synthesis of the 2-morpholinopyridin-3-yl intermediate. This can be achieved through a nucleophilic substitution reaction where morpholine is reacted with a suitable pyridine derivative under basic conditions.
-
Coupling with Nicotinamide: : The pyridine intermediate is then coupled with nicotinamide. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
-
Introduction of the Tetrahydrothiophene Group: : The final step involves the introduction of the tetrahydrothiophene group through an etherification reaction. This can be achieved by reacting the nicotinamide derivative with a tetrahydrothiophene alcohol under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale. This involves:
Optimization of Reaction Conditions: Ensuring that the reactions proceed with high yield and purity, often through the use of automated reactors and continuous flow systems.
Purification: Utilizing techniques such as crystallization, chromatography, and recrystallization to obtain the pure compound.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrothiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group in the nicotinamide moiety, converting it to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Sulfoxides and Sulfones: From oxidation of the tetrahydrothiophene group.
Amines: From reduction of the nitro group in the nicotinamide moiety.
Functionalized Pyridines: From substitution reactions on the pyridine ring.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science:
Biology and Medicine
Drug Development: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Biological Probes: Used in the design of probes for studying biological processes at the molecular level.
Industry
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
作用机制
The mechanism of action of N-((2-morpholinopyridin-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
Similar Compounds
Nicotinamide Derivatives: Compounds like nicotinamide riboside and nicotinamide mononucleotide, which are involved in cellular metabolism and have therapeutic potential.
Morpholine-Containing Compounds: Such as morpholine-based kinase inhibitors used in cancer therapy.
Thiophene Derivatives: Compounds like thiophene-based drugs used for their anti-inflammatory and antimicrobial properties.
Uniqueness
N-((2-morpholinopyridin-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is unique due to its multi-functional structure, which allows it to interact with a variety of biological targets. This versatility makes it a valuable compound for research and development in multiple fields.
属性
IUPAC Name |
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c25-19(17-4-2-7-22-20(17)27-16-5-12-28-14-16)23-13-15-3-1-6-21-18(15)24-8-10-26-11-9-24/h1-4,6-7,16H,5,8-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKYLRAXGHWKCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)NCC3=C(N=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]-N-[(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2851727.png)
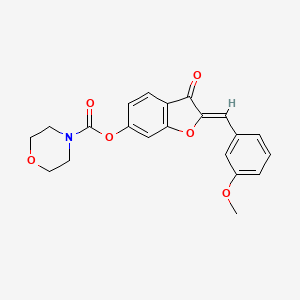
![2-[3-(4-ethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2851730.png)
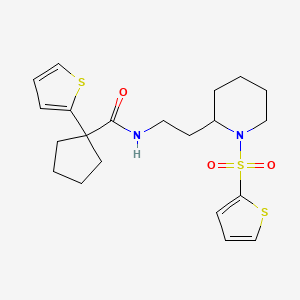
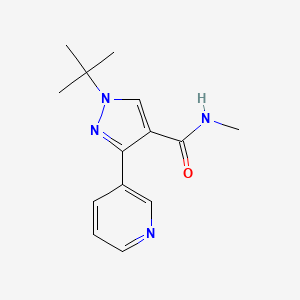
![N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-2-(2-METHYLPHENOXY)ACETAMIDE](/img/structure/B2851736.png)
![3-(4-chlorophenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one](/img/structure/B2851737.png)
![5-(4-fluorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2851738.png)
![ethyl 5-amino-1-{5,11-dimethyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}-1H-pyrazole-4-carboxylate](/img/structure/B2851739.png)
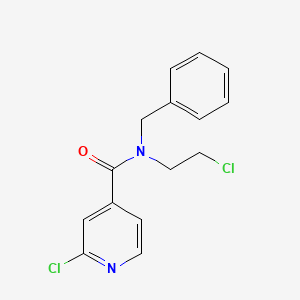
![(Z)-methyl 2-(2-((4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2851744.png)
![tert-butyl N-{1-[2-(4-methoxyphenyl)ethanethioyl]piperidin-4-yl}carbamate](/img/structure/B2851746.png)
![1-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B2851747.png)
